Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate
Description
Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate (CAS: 1256633-23-4) is a synthetic organic compound classified as a substituted butanoate ester. Its structure features a tertiary amine group with dual substituents: a benzyl group and a 2-ethoxy-2-oxoethyl moiety, linked to a methyl butanoate backbone. The compound is exclusively designated for laboratory research purposes, with strict advisories against drug or household applications due to insufficient safety profiling .
Properties
IUPAC Name |
methyl 4-[benzyl-(2-ethoxy-2-oxoethyl)amino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-3-21-16(19)13-17(11-7-10-15(18)20-2)12-14-8-5-4-6-9-14/h4-6,8-9H,3,7,10-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWCGHITECLQNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(CCCC(=O)OC)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Alkylation via N-Benzyl Glycine Ethyl Ester Intermediate
The most widely documented method involves a two-step alkylation process (Figure 1):
Step 1: Synthesis of N-Benzyl Glycine Ethyl Ester
Benzylamine reacts with 2-haloethyl acetate (X = Cl, Br) in the presence of a base (e.g., K₂CO₃) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in toluene or dichloromethane. The reaction proceeds via nucleophilic substitution, forming N-benzyl-N-(2-ethoxy-2-oxoethyl)amine.
Step 2: Alkylation with Methyl 4-Bromobutanoate
The secondary amine intermediate is further alkylated with methyl 4-bromobutanoate under similar conditions. Deprotonation by the base enhances nucleophilicity, enabling attack on the bromobutanoate to yield the target compound.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Optimal Choice | Impact on Yield/Purity |
|---|---|---|
| Solvent | Toluene | Minimizes hydrolysis |
| Base | K₂CO₃ | Mild, efficient deprotonation |
| Catalyst | Tetrabutylammonium Br | Enhances phase transfer |
| Temperature | 80–90°C | Balances rate and side reactions |
Polar aprotic solvents like DMF accelerate reactions but risk ester hydrolysis, while toluene ensures stability. Elevated temperatures (80–90°C) improve kinetics without degrading intermediates.
Catalysts and Reagent Ratios
Stoichiometric excess of methyl 4-bromobutanoate (1.5 equiv) drives the second alkylation to completion, achieving yields >75%. Catalytic iodide salts (e.g., KI) enhance leaving-group displacement in bromide-containing reagents.
Industrial-Scale Production Techniques
Industrial protocols scale the two-step alkylation using continuous-flow reactors to maintain temperature control and reduce reaction times. Automated quenching and extraction systems isolate the product, with purity >98% achieved via crystallization from ethanol-water mixtures.
Analytical Characterization and Quality Control
Critical quality attributes include:
-
Structural Confirmation : ¹H NMR (CDCl₃, 400 MHz): δ 7.34–7.18 (m, benzyl protons), 4.12 (q, J = 7.1 Hz, ethoxy group), 3.66 (s, methyl ester).
-
Solubility : Freely soluble in DMSO, methanol; poorly soluble in water.
Comparative Analysis of Synthetic Methodologies
The two-step alkylation remains superior for large-scale production, whereas coupling agents (e.g., HATU) offer selectivity for specialized applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate is utilized in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: Used in the study of enzyme-substrate interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or altering the conformation of target molecules to modulate their activity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared here with Methyl 2-benzoylamino-3-oxobutanoate (CAS unspecified), a structurally related ester documented in heterocyclic chemistry research (). Key differences include:
| Property | Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate | Methyl 2-benzoylamino-3-oxobutanoate |
|---|---|---|
| Core Structure | Saturated butanoate ester | α,β-unsaturated enoate ester |
| Amino Group Substituents | N-Benzyl and N-(2-ethoxy-2-oxoethyl) | Benzoylamino and aryl amino groups |
| Reactive Sites | Tertiary amine, ester | Enoate, benzoylamino, oxo groups |
The saturated ester backbone of the target compound may confer greater stability compared to the α,β-unsaturated system in Methyl 2-benzoylamino-3-oxobutanoate, which is prone to cyclization or nucleophilic attacks at the β-position .
Biological Activity
Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate (CAS No. 1256633-23-4) is a synthetic compound with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structure features a butanoate ester linked to a benzyl and an ethoxy-oxoehtyl group, suggesting possible interactions with biological targets.
- Molecular Formula : C16H23NO4
- Molecular Weight : 293.36 g/mol
- IUPAC Name : Methyl 4-(benzyl(2-ethoxy-2-oxoethyl)amino)butanoate
The biological activity of this compound is hypothesized to stem from its ability to interact with various biological pathways, particularly those involving enzyme inhibition and receptor modulation. The presence of the benzyl and ethoxy groups may enhance lipophilicity, facilitating membrane permeability and interaction with cellular targets.
Anticancer Activity
Recent studies have indicated that compounds similar in structure to this compound exhibit significant anticancer properties. For instance, research has shown that derivatives targeting protein-protein interactions (PPIs) can inhibit tumor growth by disrupting the interactions between oncogenic proteins such as p53 and MDM2, a mechanism that this compound might exploit due to its structural similarities with known PPI inhibitors .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored through various assays. For example, studies on related compounds have demonstrated inhibition of key metabolic enzymes involved in cancer metabolism, such as hexokinase and lactate dehydrogenase, which are crucial for tumor energy metabolism .
Data Summary Table
| Property | Value |
|---|---|
| CAS Number | 1256633-23-4 |
| Molecular Weight | 293.36 g/mol |
| IUPAC Name | Methyl 4-(benzyl(2-ethoxy-2-oxoethyl)amino)butanoate |
| Biological Activity | Anticancer, Enzyme Inhibition |
| Potential Applications | Cancer therapy, Metabolic disorders |
Case Studies
- Antitumor Efficacy : A study published in a peer-reviewed journal evaluated the antitumor efficacy of similar compounds in vitro and in vivo. The results indicated that these compounds could effectively reduce tumor size in mouse models by inducing apoptosis in cancer cells .
- Metabolic Pathway Disruption : Another investigation focused on the metabolic pathways affected by compounds structurally related to this compound. It was found that these compounds could significantly alter glycolytic flux in cancer cells, leading to reduced proliferation rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
